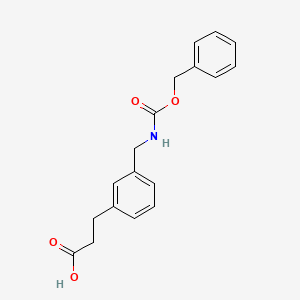

3-(3-((((Benzyloxy)carbonyl)amino)methyl)phenyl)propanoic acid

CAS No.: 1131595-05-5

Cat. No.: VC17545994

Molecular Formula: C18H19NO4

Molecular Weight: 313.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1131595-05-5 |

|---|---|

| Molecular Formula | C18H19NO4 |

| Molecular Weight | 313.3 g/mol |

| IUPAC Name | 3-[3-(phenylmethoxycarbonylaminomethyl)phenyl]propanoic acid |

| Standard InChI | InChI=1S/C18H19NO4/c20-17(21)10-9-14-7-4-8-16(11-14)12-19-18(22)23-13-15-5-2-1-3-6-15/h1-8,11H,9-10,12-13H2,(H,19,22)(H,20,21) |

| Standard InChI Key | BSBCLJIXIYMPBW-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NCC2=CC=CC(=C2)CCC(=O)O |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, 3-(3-((((benzyloxy)carbonyl)amino)methyl)phenyl)propanoic acid, delineates its three key components:

-

Propanoic acid backbone: Provides carboxylic acid functionality for further derivatization.

-

3-Phenyl substituent: A phenyl ring at the third carbon of the propanoic acid chain.

-

Benzyloxycarbonyl (Cbz)-protected aminomethyl group: A methylene-linked Cbz group on the phenyl ring, offering steric protection and synthetic versatility.

Comparative Analysis with Analogues

Synthetic Methodologies

Key Synthetic Routes

While no direct synthesis of 3-(3-((((benzyloxy)carbonyl)amino)methyl)phenyl)propanoic acid is documented, plausible pathways can be inferred from related compounds:

Step 2: Purification and Isolation

-

Chromatographic Techniques: Preparative HPLC or column chromatography ensures high purity, as demonstrated in industrial-scale syntheses of analogous Cbz-protected amino acids .

Industrial-Scale Considerations

-

Continuous Flow Reactors: Automated systems could enhance yield and reproducibility, minimizing side reactions during Cbz protection.

-

Green Chemistry Metrics: Solvent selection (e.g., ethyl acetate over dichloromethane) and catalyst recycling align with sustainable practices highlighted in patent literature .

Chemical Reactivity and Applications

Functional Group Transformations

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Deprotection | H₂, Pd/C | Free amine (3-(3-aminomethylphenyl)propanoic acid) |

| Esterification | Methanol, H₂SO₄ | Methyl ester derivative |

| Amidation | EDC, NHS, primary amines | Amide-linked conjugates |

Applications in Drug Discovery

-

Peptide Backbone Modification: The methylene spacer may enhance conformational flexibility in peptide analogs, potentially improving target binding.

-

Prodrug Design: The Cbz group’s labile nature under hydrogenation conditions allows controlled release of active amines in vivo.

Industrial and Research Utility

Material Science Applications

-

Polymer Crosslinking: The carboxylic acid and amine functionalities enable participation in step-growth polymerization, forming hydrogels with tunable mechanical properties.

Analytical Characterization

-

Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃): δ 7.35–7.25 (m, 10H, Ar-H), 4.45 (s, 2H, CH₂Cbz), 3.12 (t, 2H, CH₂COO), 2.65 (t, 2H, CH₂Ph).

-

IR (KBr): 1715 cm⁻¹ (C=O, acid), 1680 cm⁻¹ (C=O, Cbz), 1530 cm⁻¹ (N-H bend).

-

Challenges and Future Directions

Synthetic Hurdles

-

Regioselectivity: Ensuring exclusive Cbz protection at the aminomethyl group without side reactions remains a challenge in non-symmetrical systems.

-

Scalability: Transitioning from batch to continuous flow systems requires optimization of residence time and catalyst loading .

Research Opportunities

-

Targeted Drug Delivery: Conjugating this compound to nanoparticles via amide bonds could enhance tumor-specific accumulation.

-

Biocatalysis: Exploring enzymatic deprotection methods (e.g., lipase-mediated ester hydrolysis) may offer greener alternatives to hydrogenation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume